![molecular formula C16H21N3O2 B592308 Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 167263-04-9](/img/structure/B592308.png)
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group and a pyridinyl group attached to the piperidine ring, along with a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and pyridinyl groups under specific conditions. One common method involves the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano and pyridinyl groups play a crucial role in its reactivity and binding affinity to specific targets. The compound may act by inhibiting or activating certain enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: A similar compound with a hydroxyl group instead of a cyano group.
Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate: Contains a chloro-substituted imidazopyridine group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethylphenyl group.
Uniqueness
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate is unique due to the presence of both cyano and pyridinyl groups, which confer distinct chemical and biological properties
Biological Activity
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by:
- A cyano group (–C≡N)
- A pyridinyl group (–C5H4N)
- A tert-butyl ester group attached to a piperidine ring
This combination of functional groups contributes to its reactivity and biological properties, making it a valuable scaffold in drug discovery and organic synthesis .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Piperidine derivatives are reacted with cyano and pyridinyl groups.
- Common Synthetic Route : The reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with pyridine-2-carbaldehyde under specific catalytic conditions is frequently employed.
- Industrial Production : Large-scale synthesis may utilize optimized conditions for yield and purity, including purification and crystallization steps .
The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano and pyridinyl groups enhance its binding affinity to specific biological targets, which may include:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors that modulate signaling pathways.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds. For instance:
- Compounds structurally similar to tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models.
- A notable study reported an IC50 value of 0.126 μM for a related compound against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation .
Comparative Efficacy
A comparative analysis with other piperidine derivatives shows that:
Compound Name | IC50 (μM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Compound A (related structure) | 0.126 | 19-fold |
Compound B (5-Fluorouracil) | 17.02 | - |
This table illustrates that certain derivatives exhibit enhanced selectivity towards cancer cells over normal cells, suggesting potential therapeutic advantages .
Case Studies
A specific case study involving the administration of a compound similar to tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine in a BALB/c nude mouse model demonstrated:
- Inhibition of Lung Metastasis : The compound significantly inhibited metastatic nodules formation when administered post-inoculation with cancer cells.
- Mechanistic Insights : The study suggested that the compound acted through pathways involving matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILGYJQVAMETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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